molecular formula C19H20N4O2S B1352322 4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 74051-63-1

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No. B1352322
CAS RN: 74051-63-1
M. Wt: 368.5 g/mol
InChI Key: LITBNHAVTPKJAD-UHFFFAOYSA-N
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Description

The compound “4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one” is a complex organic molecule. It is related to the class of compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

The molecular structures of similar compounds have been reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems . The structures are stabilized by secondary intermolecular interactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, has been extensively studied for their value as building blocks in synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, highlighting their versatility in organic synthesis (Gomaa & Ali, 2020). The unique reactivity of DCNP facilitates mild reaction conditions for generating various cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, and phenols, indicating the compound's potential in dye synthesis and heterocyclic chemistry.

Pharmacological Applications

Research on pyrazoline heterocycles, including compounds structurally related to the one of interest, has revealed a broad spectrum of biological activities. These activities span anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The diverse pharmacological profiles of these compounds underscore their importance in medicinal chemistry, offering a template for developing new therapeutic agents with potentially lesser side effects (Ganguly & Jacob, 2017). The structural flexibility and functionalization of pyrazoline cores enable the design of molecules with targeted pharmacological activities, suggesting a promising avenue for novel drug discovery.

Environmental Applications

The study and development of novel materials for environmental remediation have also benefited from the synthesis and application of pyrazoline derivatives and related compounds. For instance, the removal of pollutants from aqueous solutions using advanced materials synthesized through modifications of pyrazoline structures indicates the potential of these compounds in addressing environmental challenges (Prasannamedha & Kumar, 2020).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-7-5-4-6-8-15)21-19(26)20-14-9-11-16(25-3)12-10-14/h4-12H,1-3H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITBNHAVTPKJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224970
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

CAS RN

74051-63-1
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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